molecular formula C12H16N2O B13109573 5-Methoxy-1,3,3-trimethylindolin-2-imine

5-Methoxy-1,3,3-trimethylindolin-2-imine

Katalognummer: B13109573
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: ZXKUXCWLLMJWIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-1,3,3-trimethylindolin-2-imine: is an organic compound belonging to the indole family. It is characterized by its unique structure, which includes a methoxy group at the 5-position and three methyl groups at the 1, 3, and 3 positions of the indolin-2-imine core. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,3,3-trimethylindolin-2-imine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxy-1,3,3-trimethylindolin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Methoxy-1,3,3-trimethylindolin-2-imine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for constructing various cyclic structures, including indole derivatives and benzoindole compounds .

Biology: In biological research, this compound is utilized as a fluorescent probe and dye for microscopy. Its unique structure allows it to bind to specific biological targets, making it valuable in imaging studies .

Medicine: While not directly used as a therapeutic agent, this compound is involved in the synthesis of pharmaceutical compounds. It contributes to the development of drugs with potential antiviral, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is employed as a dye intermediate and in the production of specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .

Wirkmechanismus

The mechanism of action of 5-Methoxy-1,3,3-trimethylindolin-2-imine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to receptors and enzymes, influencing various biochemical pathways. For instance, its methoxy group can participate in hydrogen bonding, while the indole core can engage in π-π interactions with aromatic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Methoxy-1,3,3-trimethylindolin-2-imine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its methoxy group at the 5-position and the presence of three methyl groups contribute to its distinct reactivity and applications compared to other similar compounds .

Eigenschaften

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

5-methoxy-1,3,3-trimethylindol-2-imine

InChI

InChI=1S/C12H16N2O/c1-12(2)9-7-8(15-4)5-6-10(9)14(3)11(12)13/h5-7,13H,1-4H3

InChI-Schlüssel

ZXKUXCWLLMJWIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C=CC(=C2)OC)N(C1=N)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.